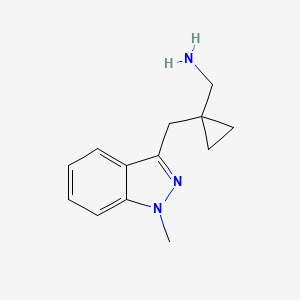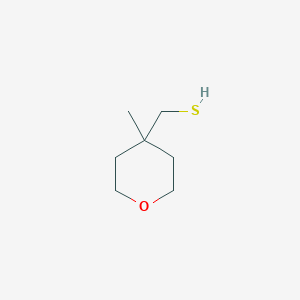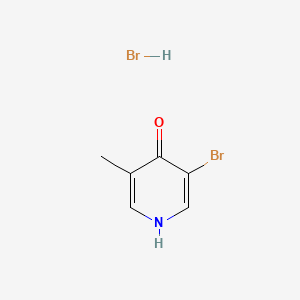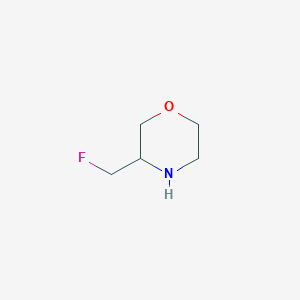
3-(Fluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Fluoromethyl)morpholine is an organic compound that features a morpholine ring substituted with a fluoromethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)morpholine typically involves the reaction of morpholine with fluoromethylating agents. One common method is the reaction of morpholine with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-(Fluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(Methyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Fluoromethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Fluoromethyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound without the fluoromethyl group.
3-(Chloromethyl)morpholine: A similar compound with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)morpholine: A compound with a bromomethyl group.
Uniqueness
3-(Fluoromethyl)morpholine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C5H10FNO |
|---|---|
分子量 |
119.14 g/mol |
IUPAC名 |
3-(fluoromethyl)morpholine |
InChI |
InChI=1S/C5H10FNO/c6-3-5-4-8-2-1-7-5/h5,7H,1-4H2 |
InChIキー |
WRDJFLOJXLGDDU-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)

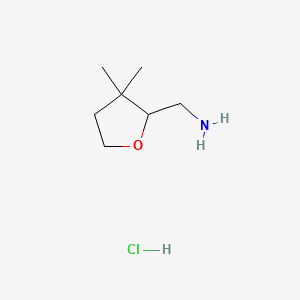
![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
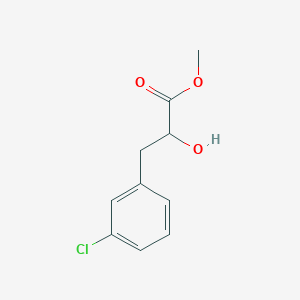


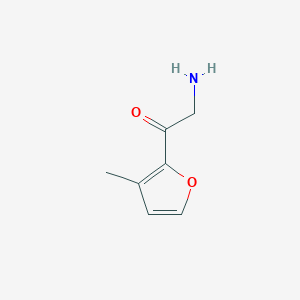
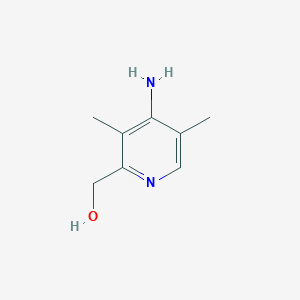
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
